N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
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Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” is a derivative of oxadiazole . Oxadiazole is a heterocyclic compound and an important class of heterocyclic compounds. It is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For instance, the synthesis of 5-(4-chlorophenyl)-N-p-tolyl-1,3,4-thiadiazole-2-sulfonamide involved the reaction of p-toluidine with a sulfonyl chloride derivative in acetonitrile .
Scientific Research Applications
Antibacterial and Enzyme Inhibition Potential
N-substituted derivatives of 1,3,4-oxadiazole, like the one , have been extensively studied for their biological activities. A study by Nafeesa et al. (2017) synthesized a series of these derivatives and evaluated them for antibacterial and anti-enzymatic potential. They found that certain compounds exhibited good inhibitory activity against gram-negative bacterial strains and showed low potential against the lipoxygenase enzyme. This suggests potential applications in the development of antibacterial agents (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Antimicrobial and Antifungal Activities
Other research by Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing 1,3,4-oxadiazole nuclei to evaluate their antibacterial potentials. The study found that these compounds, particularly those with certain substituted groups, were effective against various bacterial strains, including Gram-negative ones. This highlights the antimicrobial potential of such compounds (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Potential in Cancer Therapy
In another domain, research by G, T., & Bodke (2021) explored the synthesis and characterization of derivatives of 1,3,4-oxadiazole, like the compound , for their anticancer activities. They found that certain derivatives exhibited potent cytotoxicity against cancer cell lines, suggesting a promising avenue for cancer therapy (G, T., & Bodke, 2021).
Alzheimer’s Disease Drug Candidates
Rehman et al. (2018) synthesized a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as new drug candidates for Alzheimer’s disease. They performed enzyme inhibition activity tests against acetyl cholinesterase, an important target in Alzheimer’s disease, and found promising results (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, 1,3,4-oxadiazoles have become important synthons in the development of new drugs . There are different examples of commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug, and Nesapidil drug is used in anti-arrhythmic therapy .
Mechanism of Action
Target of Action
It has been synthesized and tested againstMycobacterium tuberculosis cell lines . This suggests that the compound may target specific proteins or enzymes within these cells.
Mode of Action
The compound’s activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially influencing the function of the target proteins or enzymes.
Biochemical Pathways
Given its activity against mycobacterium tuberculosis, it may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria .
Result of Action
The compound has shown activity against Mycobacterium tuberculosis cell lines . This suggests that the compound may inhibit the growth of these bacteria, potentially leading to their death.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMFQDSVFOWTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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